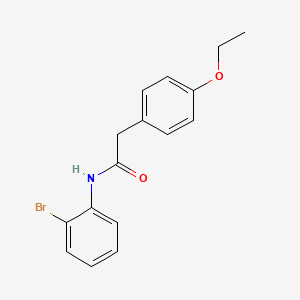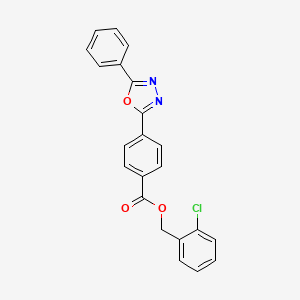![molecular formula C21H20N2O3S B4573885 N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4573885.png)
N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.11946368 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Activity
Compounds similar to N-(3-methylbenzyl)-3-[(phenylsulfonyl)amino]benzamide have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds show potent activity and are devoid of effects on conduction both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs), indicating their potential as antiarrhythmic agents. One compound, identified as WAY-123,398, exhibited good oral bioavailability and a favorable hemodynamic profile, significantly prolonging action potential duration and restoring sinus rhythm in anesthetized dogs, highlighting its therapeutic potential for arrhythmias (Ellingboe et al., 1992).
Carbonic Anhydrase Inhibition
Research into this compound analogues has uncovered their efficacy as inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors demonstrate nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, offering insights into their mechanism of action and potential therapeutic applications, especially for conditions where CA activity is implicated (Supuran et al., 2013).
Electrophysiological Activity
The cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to this compound, have been studied. These compounds are potent selective class III agents, indicating their potential in treating reentrant arrhythmias and showcasing the importance of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).
Insecticidal Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure that includes a sulfonylalkyl group, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This compound's unique mode of action and safety profile for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).
Anticonvulsant Activity
A series of 4-aminobenzamides, related to this compound, were prepared and evaluated for their anticonvulsant effects. These compounds showed significant potency against maximal electroshock seizures (MES), with specific analogues exhibiting higher activity and protective indexes than phenobarbital and phenytoin, suggesting their potential as effective anticonvulsant agents (Clark et al., 1984).
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-7-5-8-17(13-16)15-22-21(24)18-9-6-10-19(14-18)23-27(25,26)20-11-3-2-4-12-20/h2-14,23H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRWMZIRUQZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4573806.png)

![methyl 3-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate](/img/structure/B4573822.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4573830.png)
![4-{2-[(2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL BENZOATE](/img/structure/B4573838.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4573842.png)
![8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4573848.png)

![Ethyl 2-[({2-[2-(2,5-dichlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B4573876.png)
![(4E)-2-(4-methylphenyl)-4-[[4-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4573878.png)
![3-bromo-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4573897.png)

![3-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B4573914.png)
